molecular formula C6H12ClNO2 B581274 (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1096155-68-8

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No. B581274
CAS RN: 1096155-68-8
M. Wt: 165.617
InChI Key: YJRMNPPUVLZEIJ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is a compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.618 Da . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 . This code provides a unique identifier for the compound and can be used to generate its 3D structure.


Physical And Chemical Properties Analysis

“(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 165.618 Da . The compound’s InChI code is 1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 .

Scientific Research Applications

  • Effects on Cellular Respiration and Amino Acid Metabolism : 1-Aminocyclopentanecarboxylic acid (ACPC) was found to have no effect on cellular respiration in rat tissues. It did not undergo decarboxylation, transamination, or oxidation, and did not affect the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

  • Antitumor Properties : ACPC has been investigated as an antitumor agent due to its structural analogies with natural amino acids such as serine and threonine, and its presence in other established antitumor agents (Huddle & Skinner, 1971).

  • Pharmacology of Metabotropic Excitatory Amino Acid Receptors : (1S,3R)-ACPD, a variant of ACPC, has been shown to be a potent and selective agonist at metabotropic excitatory amino acid receptors. It has demonstrated a significant effect on phosphoinositide hydrolysis in rat hippocampus slices (Schoepp et al., 1991).

  • Synthesis and Study of Stereoisomers : All four stereoisomers of 3-aminocyclopentanecarboxylic acid, analogues of the inhibitory neurotransmitter GABA, have been synthesized and studied for their biochemical properties (Allan et al., 1979).

  • Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been prepared and indicated as a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques (Hayes et al., 1976).

  • Peptide Conformational Analysis : The conformational analysis of a protected homodipeptide of 1-aminocyclopentanecarboxylic acid (Acc5) has revealed significant insights into peptide chemistry and potential applications in drug design (Bardi et al., 1986).

  • Protection of Synaptic Transmission from Hypoxia : (1S, 3R)-ACPD has been shown to protect synaptic transmission from hypoxia in hippocampal slices, suggesting potential therapeutic applications in conditions involving hypoxic damage (Opitz & Reymann, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737198
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1096155-68-8, 19042-35-4
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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